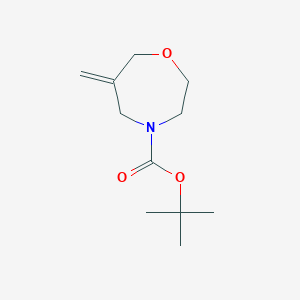Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
CAS No.: 748805-96-1
Cat. No.: VC2266639
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 748805-96-1 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3 |
| Standard InChI Key | UHNJPHHZWSDWHT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC(=C)C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC(=C)C1 |
Introduction
The chemical structure includes a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms, with a methylene group at position 6 and a tert-butoxycarbonyl group attached to the nitrogen atom. This structure confers specific chemical properties that make the compound useful in various synthetic applications.
Structural Characteristics
The structural characteristics of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate are defined by its heterocyclic backbone and functional group arrangement. The compound features a seven-membered oxazepane ring with one nitrogen atom at position 4 and one oxygen atom between positions 1 and 7 . This heterocyclic core is the defining feature of the oxazepane class of compounds.
At position 6 of the ring, the compound contains a methylene group (=CH2), which introduces an exocyclic double bond into the structure . This methylene group is particularly important as it introduces a point of unsaturation that can participate in various chemical reactions, including additions, cycloadditions, and polymerizations. The presence of this functional group enhances the compound's synthetic utility as a building block.
The nitrogen atom at position 4 is functionalized with a tert-butoxycarbonyl (Boc) group, forming a carbamate functional group . The Boc group serves as a protecting group for the nitrogen, preventing unwanted reactions at this position during synthetic procedures. This is particularly valuable in multi-step syntheses where selective reactivity is required. The Boc group can be selectively removed under acidic conditions, revealing the secondary amine functionality when needed.
The canonical SMILES notation (CC(C)(C)OC(=O)N1CCOCC(=C)C1) provides a linear representation of the compound's structure, clearly showing the connection pattern between atoms and the location of functional groups . This notation is valuable for computational chemistry applications and database searches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume